Lipophilicity and Polar Surface Area Comparison with 4-Chloro-6-phenylpyrimidin-2-amine
The 3-methoxy group increases the computed XLogP3-AA from 1.9 (4-chloro-6-phenylpyrimidin-2-amine, CID 3440126) to 2.4 for the target compound, a +0.5 log unit shift [1][2]. This moderate increase in lipophilicity can enhance membrane permeability without violating Lipinski's Rule of Five. Concurrently, the topological polar surface area rises modestly from 51 Ų to 61 Ų (+10 Ų), remaining well below the recommended 140 Ų threshold for oral bioavailability [1][2]. These values position the compound as a balanced intermediate for lead optimization—more lipophilic than the parent phenyl analog but still polar enough to maintain aqueous solubility.
| Evidence Dimension | Computed XLogP3-AA and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4; TPSA = 61 Ų |
| Comparator Or Baseline | 4-Chloro-6-phenylpyrimidin-2-amine (CID 3440126): XLogP3-AA = 1.9; TPSA = 51 Ų |
| Quantified Difference | ΔXLogP = +0.5; ΔTPSA = +10 Ų |
| Conditions | Computed by PubChem using XLogP3 3.0 and Cactvs 3.4.6.11 (2024 release) |
Why This Matters
For medicinal chemistry programs, the +0.5 logP increase can improve membrane permeability, while the TPSA of 61 Ų remains compatible with oral absorption, offering a differentiated physicochemical profile for hit-to-lead optimization.
- [1] PubChem Compound Summary for CID 57833504, 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 3440126, 4-Chloro-6-phenylpyrimidin-2-amine. National Center for Biotechnology Information (2024). View Source
